This compound can be classified under heterocyclic compounds due to its inclusion of nitrogen atoms within its ring structures. The piperidine ring contributes to its basicity and ability to form hydrogen bonds, while the pyridine ring enhances its aromatic properties. The hydrochloride salt form indicates that the compound is a protonated version, which often improves solubility in aqueous environments, making it suitable for biological assays and formulations.
The synthesis of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride typically involves several key steps:
For instance, one synthesis route involves using a tert-butyloxycarbonyl (Boc) protected hydroxymethyl-piperidine, followed by a Mitsunobu reaction with a halogenated pyridine to introduce the methoxy group at the 4-position of the pyridine ring .
The molecular structure of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride can be described as follows:
The compound's three-dimensional conformation can be assessed through computational modeling techniques or X-ray crystallography, revealing insights into its spatial arrangement and potential interaction sites.
4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride can participate in various chemical reactions:
These reactions are essential for understanding how the compound may behave in biological settings and how it can be modified for improved efficacy.
The mechanism of action for 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride is primarily related to its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is involved in epigenetic regulation through demethylation of histone proteins, particularly H3K4:
The physical and chemical properties of 4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride include:
These properties are critical for determining how the compound can be handled in laboratory settings and its potential formulation into pharmaceutical products.
4-(Piperidin-3-ylmethoxy)-pyridine hydrochloride has several scientific applications:
The piperidine-pyridine hybrid scaffold was strategically designed to target the flavin adenine dinucleotide (FAD)-binding pocket of LSD1 (Lysine-Specific Demethylase 1), an epigenetic enzyme overexpressed in multiple cancers. Molecular docking studies revealed that the protonated piperidine nitrogen forms a critical hydrogen bond with Asp555 in the catalytic domain of LSD1, while the pyridine ring engages in π-stacking interactions with FAD's isoalloxazine ring. This dual-binding mode enables competitive inhibition against the dimethylated H3K4 substrate. The 3-ylmethoxy linker provides optimal spatial orientation for simultaneous interactions with both FAD and Tyr761 residues, resulting in inhibitors with Ki values as low as 29 nM [1]. The active site topology demands precise positioning of the basic amine moiety, with the 3-position on the piperidine ring proving superior to 4-substituted analogs for inducing conformational changes that stabilize the enzyme-inhibitor complex [3].
Table 1: Key Interactions of Piperidine-Pyridine Hybrids in LSD1 Binding Pocket
Structural Element | Target Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Protonated piperidine N | Asp555 | Ionic H-bond | -3.8 |
Pyridine ring | FAD isoalloxazine | π-Stacking | -2.5 |
Methoxy linker | Tyr761 | Hydrophobic | -1.2 |
Piperidine C3 substituent | Leu677 | Van der Waals | -0.9 |
The basic piperidine nitrogen (pKa ~10.5) remains protonated under physiological conditions, generating a cationic center essential for ionic interactions with negatively charged residues in the LSD1 active site. Structure-activity relationship (SAR) studies demonstrate that N-methylation reduces potency by >100-fold due to steric hindrance and disruption of the Asp555 interaction. Conversely, substituents on the piperidine ring that maintain basicity while modulating lipophilicity (e.g., 3-methylpiperidine derivatives) enhance cellular permeability without compromising target engagement. The amine's basicity directly correlates with inhibitory potency, with pKa values between 9.5-10.7 yielding optimal bioactivity profiles. This pharmacophore element confers >160-fold selectivity against related monoamine oxidases (MAO-A/B) due to divergent electrostatic environments in their active sites [1] [3].
The core ether linkage is efficiently constructed via Mitsunobu reaction between N-Boc-protected piperidin-3-ylmethanol and hydroxypyridine derivatives. Optimized conditions employ diisopropyl azodicarboxylate (DIAD, 1.2 eq.) and triphenylphosphine (PPh₃, 1.3 eq.) in anhydrous THF at 0°C→RT for 12 hours, achieving >85% yield with complete inversion at the chiral center when enantiopure alcohols are used. This method overcomes limitations of Williamson ether synthesis by enabling coupling with sterically hindered secondary alcohols and avoiding strong base conditions that promote pyridine N-alkylation. The Boc-protecting group proves essential for preventing undesirable N-alkylation of the piperidine nitrogen [1] [6]. Post-reaction purification involves silica chromatography (EtOAc/hexane, 3:7) followed by Boc deprotection to yield key intermediates for further functionalization.
Palladium-catalyzed Suzuki-Miyaura cross-coupling enables regioselective introduction of aromatic substituents to the pyridine ring. Bromopyridine intermediates undergo coupling with arylboronic acids (1.5 eq.) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 eq.) in dioxane/H₂O (4:1) at 85°C for 8 hours. Electron-deficient boronic acids require elevated temperatures (110°C) due to slower transmetalation rates. Chemoselectivity is achieved through halogen differentiation: 5-bromo-6-chloropyridines undergo selective coupling at the C5 position before subsequent functionalization at C6. This sequential coupling strategy enables installation of diverse biaryl systems critical for probing deep hydrophobic subpockets in LSD1, with substituents such as 3-cyanophenyl and 4-(aminomethyl)phenyl significantly enhancing binding affinity [1] [9].
Table 2: Suzuki Coupling Optimization Parameters
Variable | Standard Conditions | Electron-Deficient Aryl | Sterically Hindered Aryl |
---|---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (7 mol%) | XPhos Pd G3 (8 mol%) |
Base | K₂CO₃ | CsF | K₃PO₄ |
Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH (3:1) | DMF/H₂O (10:1) |
Temperature | 85°C | 110°C | 100°C |
Yield Range | 75-92% | 60-75% | 55-70% |
Boc deprotection employs HCl in dioxane (4M, 10 eq.) at room temperature for 2 hours or trifluoroacetic acid (TFA) in dichloromethane (DCM, 50% v/v) for 30 minutes. The HCl/dioxane method provides hydrochloride salts directly, avoiding additional salt formation steps. Critical process parameters include strict moisture control (<50 ppm H₂O) to prevent epimerization at chiral centers and temperature maintenance at 25±2°C to minimize racemization. For acid-sensitive substrates, mild deprotection using trimethylsilyl iodide (TMSI, 3 eq.) in acetonitrile at -10°C affords the free amine with >98% ee preservation. Subsequent functionalization of the deprotected amine via reductive amination with aldehydes/ketones or acylation with activated esters enables installation of solubilizing groups and pharmacophore extensions that modulate cellular permeability and target residence time [1] [3].
Regiocontrol in pyridine substitution presents significant synthetic challenges due to competing N-alkylation and variable electronic activation of ring positions. Key strategies include:
Reductive amination of piperidine-3-carboxaldehydes with primary/secondary amines requires precise optimization to minimize over-alkylation and imine byproduct formation. Key parameters include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: